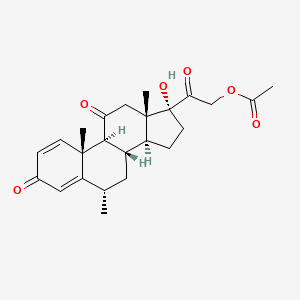

6alpha-Methyl Prednisone 21-Acetate

Description

Properties

IUPAC Name |

[2-[(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,21,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,21+,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUNGHJCVAKKC-CEDBDYPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652656 |

Source

|

| Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115321-98-7 |

Source

|

| Record name | 6alpha-Methyl prednisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-METHYL PREDNISONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656USS8K9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6alpha-Methyl Prednisone 21-Acetate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6α-Methylprednisolone 21-Acetate

Abstract

6α-Methylprednisolone 21-acetate, the injectable depot form of methylprednisolone, is a potent synthetic glucocorticoid with extensive therapeutic application in managing inflammatory and autoimmune disorders.[1] Its efficacy is rooted in a multifaceted mechanism of action that primarily involves modulating gene expression through the glucocorticoid receptor (GR), alongside more rapid, non-genomic effects. This guide delineates the molecular journey of methylprednisolone from cellular entry to the orchestration of anti-inflammatory and immunosuppressive outcomes. We will explore the canonical genomic pathways of transactivation and transrepression, detail the structure and activation of the GR, and discuss the experimental methodologies essential for characterizing its activity. This document serves as a technical resource for professionals seeking a comprehensive understanding of this cornerstone corticosteroid.

Introduction: From Prodrug to Potent Modulator

6α-Methylprednisolone 21-acetate is a corticosteroid ester prodrug.[2] Following administration, typically as an intramuscular depot injection, it is slowly absorbed and hydrolyzed by esterases in the body to its active form, 6α-methylprednisolone.[1][3] This active moiety is approximately five times more potent than endogenous hydrocortisone as an anti-inflammatory agent, with minimal mineralocorticoid activity, which reduces the likelihood of side effects like sodium and water retention.[4][5] The primary therapeutic actions—potent anti-inflammatory, immunosuppressive, and anti-allergic effects—are mediated through its interaction with the ubiquitously expressed glucocorticoid receptor.[4][6]

The Glucocorticoid Receptor (GR): A Ligand-Activated Transcription Factor

The physiological effects of methylprednisolone are almost entirely dependent on its binding to the GR, a member of the nuclear receptor superfamily.[6][7]

-

Structure: The GR is a modular protein comprising three key domains:

-

N-terminal Domain (NTD): Involved in transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognizes and binds to specific DNA sequences.[6]

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain binds to glucocorticoids like methylprednisolone.[6]

-

-

Inactive State: In the absence of a ligand, the GR resides in the cytoplasm as part of a large multi-protein complex. This complex includes heat shock proteins (like Hsp90) and immunophilins (like FKBP51), which maintain the receptor in a conformation that is capable of binding a ligand but is otherwise inactive.[8]

The Genomic Mechanism: A Symphony of Gene Regulation

The classical and most well-understood mechanism of glucocorticoid action is genomic, involving the direct or indirect regulation of gene transcription. This process can be broadly divided into two key pathways: transactivation and transrepression.

Ligand Binding and Nuclear Translocation

Upon entering the cell via passive diffusion, methylprednisolone binds to the LBD of the cytoplasmic GR.[5][9] This binding event triggers a critical conformational change in the receptor, leading to the dissociation of the chaperone protein complex.[7] The now-activated GR-ligand complex exposes a nuclear localization sequence, allowing it to be transported into the nucleus where it can interact with DNA.[8][9]

Transactivation: Upregulating Anti-Inflammatory Mediators

Transactivation is the process by which the GR increases the transcription of target genes. Inside the nucleus, activated GR proteins form homodimers (pairs) and bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6] This binding recruits coactivator proteins and the transcriptional machinery, initiating gene expression.

Key anti-inflammatory proteins upregulated via transactivation include:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]

-

Dual-specificity phosphatase 1 (DUSP1): DUSP1 is a phosphatase that deactivates MAP kinases (e.g., JNK, p38), which are key components of pro-inflammatory signaling pathways.[10]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ can interfere with pro-inflammatory signaling pathways, contributing to the overall anti-inflammatory effect.[11]

While crucial, transactivation is also associated with many of the metabolic side effects of long-term glucocorticoid therapy, such as osteoporosis and hyperglycemia.[12]

Transrepression: Suppressing Pro-Inflammatory Signals

Transrepression, the inhibition of gene transcription, is considered the primary mechanism behind the powerful anti-inflammatory effects of glucocorticoids.[12][13] Unlike transactivation, this process often occurs independently of direct GR-DNA binding. The activated GR monomer "tethers" to pro-inflammatory transcription factors, most notably:

-

Nuclear Factor-kappa B (NF-κB)

-

Activator Protein-1 (AP-1)

By binding to these factors, the GR prevents them from activating the transcription of a wide array of pro-inflammatory genes.[14] This effectively shuts down the inflammatory cascade at its source.[9]

Genes downregulated by transrepression include:

-

Pro-inflammatory Cytokines: Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[9]

-

Chemokines: Molecules that attract inflammatory cells to a site of injury.

-

Adhesion Molecules: Proteins that enable leukocytes to adhere to blood vessel walls before migrating into tissues.

-

Cyclooxygenase-2 (COX-2): An enzyme crucial for the production of inflammatory prostaglandins.[9]

This dual action of upregulating anti-inflammatory proteins while simultaneously repressing pro-inflammatory ones forms the foundation of the potent therapeutic effect of 6α-methylprednisolone.

Caption: Genomic mechanism of methylprednisolone action.

Non-Genomic Mechanisms: Rapid Responses

In addition to the slower, transcription-dependent genomic effects, glucocorticoids can exert rapid, non-genomic actions.[9] These effects occur within seconds to minutes and are too fast to be explained by changes in gene expression. While less characterized, proposed non-genomic mechanisms include:

-

Direct interaction with cell membranes.

-

Modulation of intracellular signaling cascades through membrane-bound GR or other cellular proteins.[7]

-

Inhibition of membrane-bound enzymes.[9]

These rapid actions may contribute to the immediate clinical effects observed after high-dose intravenous administration of corticosteroids.

Experimental Methodologies for Characterizing Glucocorticoid Action

Validating and quantifying the mechanism of action for GR ligands like methylprednisolone requires a suite of specialized in vitro assays.

Quantitative Data Summary

The potency of glucocorticoids is typically assessed by measuring their concentration-dependent effects in various assays. The following table provides a conceptual framework for such data.

| Assay Type | Parameter Measured | Typical Glucocorticoid Effect | Example Endpoint |

| Receptor Binding | Binding Affinity (Kd) | High Affinity | Low nanomolar Kd |

| Transactivation | Reporter Gene Activity (EC50) | Potent Activation | GRE-Luciferase Signal ↑ |

| Transrepression | Reporter Gene Activity (IC50) | Potent Inhibition | NF-κB-Luciferase Signal ↓ |

| Gene Expression | mRNA levels (RT-qPCR) | Upregulation/Downregulation | GILZ mRNA ↑, IL-6 mRNA ↓ |

Key Experimental Protocols

A. Receptor Binding Assay

-

Objective: To determine the binding affinity (Kd) of methylprednisolone for the glucocorticoid receptor.

-

Methodology:

-

Preparation: Utilize purified recombinant human GR or cytosolic extracts from cells overexpressing GR.

-

Incubation: Incubate a constant amount of GR with increasing concentrations of a radiolabeled glucocorticoid (e.g., ³H-dexamethasone).

-

Competition: In parallel, perform a competition assay by co-incubating the GR and radioligand with increasing concentrations of unlabeled methylprednisolone.

-

Separation: Separate receptor-bound from free radioligand using methods like dextran-coated charcoal or filter binding.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Analysis: Calculate the Kd and Bmax (maximum binding sites) through Scatchard analysis or non-linear regression of the binding curve.[15]

-

B. Luciferase Reporter Gene Assay for Transactivation & Transrepression

-

Objective: To functionally quantify the potency of methylprednisolone in driving GR-mediated transactivation and transrepression.

-

Methodology:

-

Cell Transfection: Use a suitable cell line (e.g., human lung A549 cells) and transiently or stably transfect them with a reporter plasmid.[13][16][17]

-

For Transactivation: The plasmid contains a luciferase gene under the control of a promoter with multiple GREs (GRE-Luc).

-

For Transrepression: The plasmid contains a luciferase gene driven by a promoter with NF-κB or AP-1 binding sites (NF-κB-Luc or AP-1-Luc).

-

-

Cell Treatment:

-

Transactivation: Treat the GRE-Luc cells with a serial dilution of methylprednisolone for 6-24 hours.

-

Transrepression: Pre-treat the NF-κB-Luc cells with a serial dilution of methylprednisolone, followed by stimulation with an inflammatory agent like TNF-α or IL-1β to activate NF-κB.

-

-

Lysis & Measurement: Lyse the cells and measure the luminescence produced by the luciferase enzyme using a luminometer.

-

Analysis: Plot the luminescence signal against the drug concentration. Calculate the EC50 (for transactivation) or IC50 (for transrepression) from the resulting dose-response curve.

-

Sources

- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. grokipedia.com [grokipedia.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 10. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 11. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 12. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Transrepression - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Transrepression and transactivation potencies of inhaled glucocorticoids [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6α-Methylprednisolone 21-Acetate

Introduction: 6α-Methylprednisolone 21-Acetate (MPA), a synthetic glucocorticoid, is a cornerstone in anti-inflammatory therapy. Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its behavior from formulation to its interaction with biological systems. This guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We will delve into the structural, solid-state, solubility, stability, and partitioning characteristics of MPA, offering not just data, but also the scientific rationale behind the experimental methodologies used for their determination.

Chemical Identity and Structure

6α-Methylprednisolone 21-Acetate, a derivative of prednisolone, is chemically designated as pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6α,11β)-.[1] Its molecular structure is fundamental to its biological activity, influencing its interaction with the glucocorticoid receptor.

The presence of the 6α-methyl group enhances its glucocorticoid potency and reduces mineralocorticoid activity compared to its parent compound, prednisolone. The 21-acetate ester modification prolongs its duration of action, making it suitable for depot injections.[5]

Solid-State Properties: A Foundation for Formulation

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its processability, stability, and bioavailability. For 6α-Methylprednisolone 21-Acetate, understanding these properties is paramount for developing robust and effective dosage forms.

Appearance and Crystalline Nature

6α-Methylprednisolone 21-Acetate is a white to off-white, odorless, crystalline powder.[1][2] Its crystalline nature is a key determinant of its physical properties.

Melting Point

The melting point of a crystalline solid is an indicator of its purity and lattice energy. For 6α-Methylprednisolone 21-Acetate, reported melting points vary, which may be indicative of the presence of different polymorphic forms or variations in experimental conditions.

| Melting Point Range (°C) | Reference |

| 215 (with decomposition) | [1] |

| 205-208 | [4] |

| >220 (decomposes) | [6] |

| 192-195 | [2][3][7] |

The decomposition observed at the melting point underscores the thermal lability of the molecule.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, and stability, thereby affecting its bioavailability.[8][9] Evidence suggests that 6α-Methylprednisolone 21-Acetate exhibits polymorphism. A Chinese patent describes a new crystal form with characteristic X-ray powder diffraction (XRPD) peaks at 2θ values of 13.319°, 18.682°, 15.181°, 12.479°, 21.221°, and 14.319°.[10][11]

The existence of different polymorphs necessitates thorough screening and characterization during drug development to ensure consistent product performance.

Experimental Protocol: Polymorph Screening using Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize the polymorphic forms of 6α-Methylprednisolone 21-Acetate based on their thermal behavior.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Polymorphs will exhibit different melting points and enthalpies of fusion, and transitions between forms can also be detected.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the 6α-Methylprednisolone 21-Acetate sample into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Reheat the sample at the same controlled rate to observe any changes in the thermal profile due to recrystallization into a different polymorphic form.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or solid-state transitions). Determine the onset temperature, peak temperature, and enthalpy of fusion for each thermal event.

Interpretation: The presence of multiple melting endotherms or exothermic transitions before melting can indicate the presence of different polymorphs or the conversion from a metastable to a more stable form.

Hygroscopicity

6α-Methylprednisolone 21-Acetate is described as a hygroscopic powder.[1] This property refers to its tendency to absorb moisture from the atmosphere. The extent of hygroscopicity can affect the physical and chemical stability of the drug substance, as well as its handling and processing properties. Quantitative characterization of moisture sorption is crucial for defining appropriate storage conditions and packaging.

Solubility Profile: A Key to Bioavailability

The solubility of a drug is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. 6α-Methylprednisolone 21-Acetate is practically insoluble in water, which presents a challenge for formulation development, particularly for oral and parenteral dosage forms.[1][2]

| Solvent | Solubility Description | Quantitative Data (if available) | Reference |

| Water | Practically insoluble | - | [1][2] |

| Dioxane | Soluble | - | [1] |

| Acetone | Sparingly soluble | - | [1][2] |

| Ethanol (96%) | Sparingly soluble | - | [2] |

| Chloroform | Sparingly soluble | 1:250 | [1] |

| Methanol | Sparingly soluble | - | [1] |

| Ether | Slightly soluble | 1:1500 | [1] |

| Dimethylformamide (DMF) | Soluble | 5 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | Soluble | 5 mg/mL | [3] |

The poor aqueous solubility necessitates the use of formulation strategies such as suspensions or the use of co-solvents to achieve therapeutic concentrations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 6α-Methylprednisolone 21-Acetate in various pharmaceutically relevant solvents.

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[10] An excess of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of 6α-Methylprednisolone 21-Acetate to a series of vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, propylene glycol, polyethylene glycol 400).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the drug.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of 6α-Methylprednisolone 21-Acetate in the diluted samples against a standard curve.

-

-

Calculation: Calculate the solubility as the mean of at least three replicate determinations.

Causality: The choice of solvents should reflect potential formulation vehicles. The constant temperature ensures that the determined solubility is a true thermodynamic value. Filtration is critical to separate the dissolved drug from the undissolved solid, preventing overestimation of solubility.

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a molecule with acidic or basic functional groups, the pKa dictates its degree of ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. A predicted pKa value for 6α-Methylprednisolone 21-Acetate is approximately 12.41.[2][3] This high pKa suggests that the hydroxyl groups are very weakly acidic, and the molecule will be predominantly in its non-ionized form at physiological pH.

Partition Coefficient (LogP): Lipophilicity and Drug Disposition

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility. The predicted XLogP3 value for a related deuterated compound is 2.7, suggesting that 6α-Methylprednisolone 21-Acetate is a moderately lipophilic compound.[8] This lipophilicity allows it to readily cross cell membranes to reach its intracellular glucocorticoid receptors.

Diagram: Experimental Workflow for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Stability Profile: Ensuring Product Quality and Safety

The chemical stability of 6α-Methylprednisolone 21-Acetate is a critical quality attribute that must be thoroughly understood to ensure the safety and efficacy of the final drug product. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

General Stability

6α-Methylprednisolone 21-Acetate is considered stable under normal conditions.[1] However, it is susceptible to degradation under certain stress conditions. Heat and light can accelerate decomposition, and it should be protected from oxidizing agents.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, and photolysis.

-

Acid and Base Hydrolysis: Studies on the related compound, prednisolone acetate, have shown significant degradation under both acidic (1N and 5N HCl) and alkaline (0.1N, 1N, and 5N NaOH) conditions, with complete degradation observed in some cases.[4]

-

Oxidation: Prednisolone acetate has also been shown to degrade in the presence of an oxidizing agent.[4]

-

Photochemical Degradation: Exposure to light can lead to significant degradation of prednisolone acetate.[4]

-

Thermal Degradation: While some studies on related compounds show stability to dry heat, wet heating can cause significant degradation.[12]

These findings suggest that 6α-Methylprednisolone 21-Acetate is likely to degrade through similar pathways, primarily involving hydrolysis of the 21-acetate ester and potential modifications to the steroid backbone.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies of MPA.

Analytical Methodologies

Robust analytical methods are essential for the quality control of 6α-Methylprednisolone 21-Acetate, including assay, impurity profiling, and determination of its physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its analysis.

Experimental Protocol: HPLC Assay and Impurity Profiling

Objective: To quantify the amount of 6α-Methylprednisolone 21-Acetate and its related substances in a sample.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Methodology:

-

Chromatographic System:

-

Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 1 g/L Ammonium acetate) and an organic solvent (e.g., Acetonitrile) in an isocratic elution (e.g., 67:33 v/v).[3]

-

Flow Rate: 1.5 mL/min.[3]

-

Column Temperature: 50 °C.[3]

-

Detection: UV detector at 254 nm.[3]

-

-

Standard Preparation: Prepare a series of standard solutions of 6α-Methylprednisolone 21-Acetate of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Analysis:

-

Identify the peak corresponding to 6α-Methylprednisolone 21-Acetate based on its retention time.

-

Calculate the area of the peak.

-

Determine the concentration of 6α-Methylprednisolone 21-Acetate in the sample by comparing its peak area to the calibration curve.

-

Identify and quantify any impurity peaks relative to the main peak.

-

Trustworthiness: This method's reliability is established through validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Conclusion

The physicochemical properties of 6α-Methylprednisolone 21-Acetate are multifaceted and interconnected, profoundly influencing its journey from a bulk chemical to an effective therapeutic agent. A thorough understanding and characterization of its solid-state properties, solubility, stability, and partitioning behavior are indispensable for the rational design of robust formulations and for ensuring consistent product quality and clinical performance. The experimental protocols and insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to the development of safe and effective medicines.

References

-

CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Methylprednisolone acetate. Retrieved from [Link]

-

Wikipedia. (2023, December 5). Prednisolone acetate. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN104710493A - New methylprednisolone acetate crystal form.

- Balakrishnan, C., Prasad, K. R. S., & Babu, K. S. (2022). Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. Asian Journal of Chemistry, 34(9), 2321-2328.

-

ResearchGate. (n.d.). Summary of stress degradation studies of prednisolone acetate (1). Retrieved from [Link]

-

PubChem. (n.d.). Methylprednisolone acetate. Retrieved from [Link]

-

PubChem. (n.d.). 6alpha-Methylprednisolone-D6-21-Acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN104710493A - New methylprednisolone acetate crystal form.

-

ResearchGate. (n.d.). Crystal structure of methylprednisolone acetate form II, C24H32O6. Retrieved from [Link]

-

PubMed. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

- Blasi, P., Di Martino, P., & Ricci, M. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(3), 199-215.

-

protocols.io. (2022). LogP / LogD shake-flask method. Retrieved from [Link]

-

ResearchGate. (n.d.). Log P values determined via shake flask method and subsequent AAS... Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of prednisolone, dexamethasone and hydrocortisone in pharmaceutical formulations and biological fluid samples by voltammetric techniques using β-cyclodextrin modified carbon paste electrode. Retrieved from [Link]

-

JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Retrieved from [Link]

-

Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Retrieved from [Link]

-

Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Methylprednisolone acetate. In Wikipedia. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijcrt.org [ijcrt.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. CN104710493A - New methylprednisolone acetate crystal form - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of 6α-Methylprednisolone 21-Acetate

An In-depth Technical Guide to the Synthesis and Purification of 6α-Methylprednisolone 21-Acetate

6α-Methylprednisolone 21-Acetate, commonly known as methylprednisolone acetate, is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2][3] It is the acetate ester of 6α-methylprednisolone, a derivative of prednisolone.[2] Administered primarily as a sterile aqueous suspension for injection, it is used to treat a wide range of inflammatory conditions, including rheumatic and autoimmune diseases, dermatological conditions, and allergic reactions.[3][4]

The therapeutic efficacy of methylprednisolone acetate is intrinsically linked to its purity and solid-state characteristics. The manufacturing process, therefore, demands rigorous control over both the chemical synthesis to minimize related-substance impurities and the final purification steps to ensure the correct crystalline form and particle size. This guide elucidates the fundamental principles and practical methodologies for achieving high-purity 6α-Methylprednisolone 21-Acetate suitable for pharmaceutical applications.

Chemical Synthesis Pathway

The industrial synthesis of 6α-Methylprednisolone 21-Acetate is a multi-step process that typically begins with a readily available steroid precursor, such as hydrocortisone. The overall strategy involves the introduction of the 6α-methyl group and the C1-C2 double bond, followed by the final esterification at the C21 position.

Core Synthesis: From Hydrocortisone to 6α-Methylprednisolone

A common route to the core intermediate, 6α-methylprednisolone, involves a three-step sequence starting from hydrocortisone.[5]

-

Methylene Reaction: Hydrocortisone is reacted with formaldehyde and N-methylaniline in the presence of an acidic catalyst (e.g., p-toluenesulfonic acid) to form a methylene intermediate. This reaction introduces the necessary carbon atom at the C6 position.[5] The rationale for this step is to create a reactive intermediate that can be selectively reduced to the desired methyl group.

-

Reduction Reaction: The methylene intermediate undergoes a reduction reaction. A common method involves using palladium on carbon (Pd/C) as a catalyst with a hydrogen source like cyclohexene to selectively reduce the exocyclic double bond, forming the 6-methyl group. The stereochemistry is controlled to favor the alpha configuration.[5]

-

Dehydrogenation Reaction: To introduce the C1-C2 double bond characteristic of the "predni" steroid class, the reduced intermediate is subjected to a dehydrogenation reaction. This can be achieved microbiologically through fermentation or using chemical dehydrogenating agents.[5][6] This step converts the pregnane backbone to the pregna-1,4-diene structure, yielding 6α-methylprednisolone.

Final Step: Acetylation of 6α-Methylprednisolone

The terminal step in the synthesis is the esterification of the C21 primary hydroxyl group of 6α-methylprednisolone to form the acetate ester.[1][7]

-

Causality: The C21 hydroxyl is the most reactive hydroxyl group in the molecule for esterification due to its primary nature and reduced steric hindrance compared to the C11 and C17 hydroxyls. This selectivity allows for a high-yield reaction with minimal protection of other functional groups.

-

Protocol: The reaction is typically carried out by treating 6α-methylprednisolone with an acetylating agent, most commonly acetic anhydride, in the presence of a base such as triethylamine or pyridine.[8] The base serves to neutralize the acetic acid byproduct and catalyze the reaction.

Experimental Protocol: Acetylation of 6α-Methylprednisolone

-

Dissolve 6α-methylprednisolone in a suitable anhydrous solvent, such as dichloromethane or pyridine.

-

Cool the reaction mixture to approximately 0-5 °C in an ice bath.

-

Slowly add a slight molar excess of triethylamine, followed by the dropwise addition of a slight molar excess of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis indicates the complete consumption of the starting material.[8]

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

-

Perform a liquid-liquid extraction to separate the organic phase containing the product.

-

Wash the organic layer sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6α-Methylprednisolone 21-Acetate.

The following diagram illustrates the overall synthetic workflow.

Caption: High-level overview of the synthesis pathway to 6α-Methylprednisolone 21-Acetate.

Purification and Crystallization

The crude product obtained from the synthesis contains residual reagents, solvents, and synthesis-related impurities.[9] Therefore, a robust purification strategy is essential. The cornerstone of this process is crystallization, which not only purifies the compound but also establishes the desired solid-state properties.

The Critical Role of Crystallization

Crystallization is the most effective method for purifying the final API on an industrial scale. The choice of solvent system is paramount as it influences not only the removal of impurities but also the resulting crystal form (polymorphism). Different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability. Several crystal forms of methylprednisolone acetate have been identified.[10][11][12]

-

Trustworthiness through Control: A validated and repeatable crystallization process is a self-validating system. By consistently producing the same crystal form with a narrow particle size distribution and high purity, the protocol demonstrates its reliability and control over the final product's critical quality attributes.

Recrystallization Protocol

A common approach involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then cooling the solution to induce crystallization.

Experimental Protocol: Recrystallization of 6α-Methylprednisolone 21-Acetate

-

Transfer the crude 6α-Methylprednisolone 21-Acetate to a suitable reaction vessel.

-

Add a solvent system (e.g., acetone, methanol, or a mixture of tetrahydrofuran, methanol, and acetone) and heat the mixture to reflux until all solids dissolve.[8][12][13]

-

Optionally, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.

-

Slowly cool the solution to ambient temperature, then further cool using an ice bath (0-5 °C) to maximize crystal formation.

-

Maintain the cooled temperature and stir for a defined period to allow for complete crystallization.

-

Isolate the purified crystals by filtration (e.g., using a Buchner funnel).

-

Wash the filter cake with a small amount of chilled solvent to remove residual mother liquor.

-

Dry the purified product under vacuum at a controlled temperature to yield high-purity crystalline 6α-Methylprednisolone 21-Acetate.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment and impurity profiling.

HPLC Method for Purity Analysis

A validated stability-indicating HPLC method is essential to separate 6α-Methylprednisolone 21-Acetate from its potential impurities, which may arise from synthesis or degradation.[9][14]

The table below summarizes typical HPLC conditions for the analysis of 6α-Methylprednisolone 21-Acetate.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)[15] | Provides excellent resolution for steroid compounds through reversed-phase chromatography. |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate)[15] | A mixture of organic solvent and aqueous buffer allows for the fine-tuning of analyte retention times. |

| Elution | Isocratic or Gradient | Isocratic elution is simpler and more robust, while gradient elution can improve resolution for complex impurity profiles. |

| Flow Rate | 1.0 - 1.5 mL/min[15] | A standard flow rate that balances analysis time with column efficiency. |

| Column Temp. | Ambient or controlled (e.g., 50 °C)[15] | Elevated temperatures can improve peak shape and reduce viscosity, but must be controlled for reproducibility. |

| Detection | UV at ~254 nm[15][16] | The conjugated ketone chromophore in the steroid A-ring provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

Structural and Physical Characterization

Beyond chromatographic purity, the following techniques are used for comprehensive characterization:

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry.

-

X-Ray Powder Diffraction (XRPD): Identifies the specific crystalline form (polymorph) of the solid material.[10][11][17]

-

Melting Point: A fundamental physical property used as an indicator of purity. The melting point is approximately 215°C.[4]

The following diagram outlines the purification and quality control workflow.

Caption: Workflow for the purification and analytical quality control of the final API.

Conclusion

The synthesis and purification of 6α-Methylprednisolone 21-Acetate is a well-established but exacting process that demands a deep understanding of organic chemistry and crystallization science. By implementing robust, controlled, and well-characterized procedures, manufacturers can consistently produce a high-purity API that meets the stringent requirements for therapeutic use. The methodologies outlined in this guide provide a framework for researchers and developers to approach the production of this vital corticosteroid with scientific rigor and integrity.

References

-

Crystal structure of methylprednisolone acetate form II, C24H32O6. (2018). Powder Diffraction. [Link]

-

Crystal structure of methylprednisolone acetate form II, C24H32O6 | Request PDF. ResearchGate. [Link]

-

Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC. (1993). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Methylprednisolone Acetate. PubChem, National Institutes of Health. [Link]

-

Methylprednisolone. Wikipedia. [Link]

- CN101805387B - A new crystal form of methylprednisolone acetate and its preparation method.

-

Methylprednisolone Acetate. Axplora. [Link]

- CN104710493B - A kind of methylprednisolone acetate crystal formation.

- CN110655549A - Preparation method of 6 beta-methylprednisolone.

-

Industrial Process For Synthesis And Purification Of Methylprednisolone Aceponate. IP.com. [Link]

- CN104710493A - New methylprednisolone acetate crystal form.

-

Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in. Asian Publication Corporation. [Link]

-

METHYLPREDNISOLONE ACETATE. Pfizer. [Link]

-

Validation of the Simultaneous Determination of Methylprednisolone and Methylprednisolone Acetate in Human Plasma by High-Performance Liquid Chromatography. (1988). Therapeutic Drug Monitoring. [Link]

-

Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. ResearchGate. [Link]

- CN107602652A - The method for preparing 6 β methylprednisolones.

Sources

- 1. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 3. axplora.com [axplora.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. CN110655549A - Preparation method of 6 beta-methylprednisolone - Google Patents [patents.google.com]

- 6. CN107602652A - The method for preparing 6 β methylprednisolones - Google Patents [patents.google.com]

- 7. Methylprednisolone acetate | 53-36-1 [chemicalbook.com]

- 8. Industrial Process For Synthesis And Purification Of [quickcompany.in]

- 9. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of methylprednisolone acetate form II, C24H32O6 | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. CN101805387B - A new crystal form of methylprednisolone acetate and its preparation method - Google Patents [patents.google.com]

- 12. CN104710493B - A kind of methylprednisolone acetate crystal formation - Google Patents [patents.google.com]

- 13. CN104710493A - New methylprednisolone acetate crystal form - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6α-Methylprednisolone 21-Acetate

Introduction

6α-Methylprednisolone 21-acetate, a synthetic glucocorticoid, is a cornerstone in anti-inflammatory therapies. Its clinical efficacy is intrinsically linked to its physicochemical properties, among which solubility stands paramount. This technical guide offers a comprehensive exploration of the solubility of 6α-methylprednisolone 21-acetate in various solvents, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary for formulation, analysis, and optimization. Understanding the solubility behavior of this active pharmaceutical ingredient (API) is not merely an academic exercise; it is a fundamental prerequisite for the rational design of effective and stable dosage forms, from parenteral suspensions to topical preparations. This guide will delve into the theoretical underpinnings of corticosteroid solubility, present collated quantitative and qualitative data, and provide detailed experimental protocols for its determination.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a crystalline solid like 6α-methylprednisolone 21-acetate is governed by a delicate interplay of intermolecular forces between the solute and the solvent. As a steroid ester, its molecular structure, characterized by a rigid four-ring nucleus and functional groups of varying polarity, dictates its solubility profile.

The Role of Molecular Structure and Polarity

The core steroid structure is largely nonpolar and hydrophobic, while the hydroxyl and acetate ester groups introduce regions of polarity. This amphiphilic nature means that its solubility is highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a useful starting point; polar solvents will interact more favorably with the polar functional groups, while nonpolar solvents will better accommodate the hydrophobic steroid backbone. However, the overall solubility is a net result of these competing interactions. For instance, while the molecule has polar groups, its large nonpolar surface area limits its solubility in highly polar solvents like water.

Impact of Crystal Polymorphism

The solid-state properties of an API can significantly influence its solubility. 6α-Methylprednisolone 21-acetate can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement.[1] These different arrangements can result in variations in physical properties such as melting point and, critically, solubility.[1][2] A metastable polymorph will generally exhibit higher solubility than the most stable crystalline form. Therefore, characterization of the solid form is a crucial aspect of solubility studies to ensure reproducibility and to understand the biopharmaceutical implications.[1] For instance, a new crystal form of methylprednisolone acetate has been shown to have a higher dissolution rate in water compared to other forms.

Thermodynamic versus Kinetic Solubility

It is essential to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under given conditions.[3] In contrast, kinetic solubility is often measured in high-throughput screening and can represent a supersaturated state, which is thermodynamically unstable.[3] For formulation development, understanding the thermodynamic solubility is critical for ensuring the long-term stability of a product.[3]

Solubility Profile of 6α-Methylprednisolone 21-Acetate

The following table summarizes the available quantitative and qualitative solubility data for 6α-methylprednisolone 21-acetate in a range of solvents. It is important to note that qualitative descriptors such as "sparingly soluble" are based on USP definitions.

| Solvent | Type | Solubility (at ambient temperature unless specified) | Reference(s) |

| Water | Aqueous | Practically Insoluble | [1][2][4][5][6][7][8] |

| Phosphate Buffer (pH 6.8) | Aqueous | 2.23 ± 0.16 mg/mL | [9] |

| Phosphate Buffer (pH 7.4) | Aqueous | 1.84 ± 0.12 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | Organic | ≥ 100 mg/mL | [10] |

| Dioxane | Organic | Soluble | [1][2][4][7][8] |

| Chloroform:Methanol (1:1) | Organic Mixture | 50 mg/mL | [11] |

| Ammonium Acetate Buffer:Acetonitrile (25:75 v/v) | Organic/Aqueous Mixture | ~4 mg/mL | [12] |

| Acetone | Organic | Sparingly Soluble | [1][2][4][5][6][7][8] |

| Ethanol | Organic | Sparingly Soluble | [5][6] |

| Methanol | Organic | Sparingly Soluble | [1][2][4][5][6][7][8] |

| Chloroform | Organic | Sparingly Soluble | [1][2][4][7][8] |

| Ether | Organic | Slightly Soluble | [1][2][4][7][8] |

Experimental Determination of Solubility

Accurate determination of solubility is a critical experimental undertaking. The following section details a robust protocol for determining the thermodynamic solubility of 6α-methylprednisolone 21-acetate.

Recommended Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility. It involves allowing a surplus of the solid drug to equilibrate with the solvent of interest at a constant temperature.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 6α-methylprednisolone 21-acetate to a series of glass vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer increases with time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

Quantification: Analyze the concentration of 6α-methylprednisolone 21-acetate in the clear filtrate using a validated analytical method.

Analytical Quantification Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for its specificity and ability to separate the analyte from potential impurities or degradation products.[12][13][14][15]

-

Column: A C18 reversed-phase column is typically used.[12][14][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is common.[12] The exact ratio can be optimized to achieve good peak shape and retention time.

-

Detection: UV detection at approximately 254 nm is suitable for 6α-methylprednisolone 21-acetate.[12][13][14][15]

-

Quantification: A calibration curve of known concentrations of the compound is prepared to accurately determine the concentration in the experimental samples.

UV-Vis Spectrophotometry: This method can be a simpler and faster alternative to HPLC, provided that the solvent and any excipients do not have significant absorbance at the analysis wavelength.[16][17][18]

-

Wavelength of Maximum Absorbance (λmax): For corticosteroids like prednisolone, the λmax is typically around 246 nm.[18]

-

Procedure: A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations. The absorbance of the filtered sample is then measured, and its concentration is determined from the standard curve.

Diagram of Analytical Quantification

Caption: Analytical techniques for quantifying dissolved 6α-methylprednisolone 21-acetate.

Conclusion

The solubility of 6α-methylprednisolone 21-acetate is a multifaceted property that is critical to its successful development and application as a therapeutic agent. This guide has provided a detailed overview of its solubility in various solvents, grounded in the fundamental physicochemical principles that govern this behavior. The provided experimental protocols offer a robust framework for the accurate and reliable determination of its solubility, which is indispensable for formulation scientists and researchers. A thorough understanding and careful consideration of the solubility characteristics outlined herein will undoubtedly facilitate the development of optimized and effective drug products containing 6α-methylprednisolone 21-acetate.

References

-

Validation of the Simultaneous Determination of Methylprednisolone and Methylprednisolone Acetate in Human Plasma by High-Performance Liquid Chromatography. PubMed. [Link]

-

Methylprednisolone Acetate Injectable Suspension, USP 80 mg/mL (1 mL) Rx only Single-Dose Vial Not For Intravenous Use. DailyMed. [Link]

-

Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. SID. [Link]

-

Methylprednisolone Acetate. ARL Bio Pharma. [Link]

-

METHYLPREDNISOLONE ACETATE. Pfizer. [Link]

-

Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. ResearchGate. [Link]

-

Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in. Asian Publication Corporation. [Link]

-

DEPO-MEDROL (methylprednisolone acetate) Product Monograph. Pfizer. [Link]

-

Methylprednisolone. PubChem. [Link]

-

(PDF) Determination of methylprednisolone and methylprednisolone acetate in synovial fluid using high-performance liquid chromatography. ResearchGate. [Link]

-

[PDF] Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. Semantic Scholar. [Link]

-

Hydrocortisone UV-Vis Spectrophotometric Study: Stability, Determination of Its Acidity Constants and Quantification. Ejournal. [Link]

-

Colorimetric method for determination of corticosteroids by UV Visible Spectroscopy and its application to Ayurvedic formulations. Journal of Drug Delivery and Therapeutics. [Link]

-

Optimization and Validation of Spectrophotometric Methods for the Determination of Prednisolone in Chitosan Nanoparticles. Journal of Hunan University Natural Sciences. [Link]

-

Official Monographs for Part I / Prednisolone Acetate 703. MHLW. [Link]

-

Formulation and Evaluation of Pharmaceutically Equivalent Parenteral Depot Suspension of Methyl Prednisolone Acetate. PMC. [Link]

-

Experimental solubility data for prednisolone and hydrocortisone in various solvents between (293.2 and 328.2) K by employing combined DTA/TGA. ResearchGate. [Link]

-

Depo-Medrol® methylprednisolone acetate injectable suspension, USP NOT FOR USE IN NEONATES CONTAINS BENZYL ALCOHOL Not For Intr. accessdata.fda.gov. [Link]

-

Multi-Specialty Kit. DailyMed. [Link]

-

Methylprednisolone Acetate Injectable Suspension USP 40 mg/mL (10 mL multiple-dose vials) and 80 mg/mL (5 mL multiple-dose vials. accessdata.fda.gov. [Link]

-

USP Monographs: Methylprednisolone Acetate. USP-NF. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles. PubMed. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Scilit. [Link]

-

Measurement and Correlation of the Solubility of Prednisone Acetate in Different Solvents. ResearchGate. [Link]

Sources

- 1. Methylprednisolone Acetate Injectable Suspension, USP 80 mg/mL (1 mL) Rx only Single-Dose Vial Not For Intravenous Use [dailymed.nlm.nih.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Methylprednisolone acetate | 53-36-1 [chemicalbook.com]

- 6. Methylprednisolone acetate CAS#: 53-36-1 [m.chemicalbook.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Multi-Specialty Kit [dailymed.nlm.nih.gov]

- 9. uspnf.com [uspnf.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. synthetic, ≥98%, glucocorticoid, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydrocortisone UV-Vis Spectrophotometric Study: Stability, Determination of Its Acidity Constants and Quantification | Ramos-Reyes | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 17. jddtonline.info [jddtonline.info]

- 18. Optimization and Validation of Spectrophotometric Methods for the Determination of Prednisolone in Chitosan Nanoparticles [jonuns.com]

An In-depth Technical Guide on the Physicochemical Properties of Bendroflumethiazide (CAS No. 73-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Bendroflumethiazide. It is important to note that the initially provided CAS number, 53-36-1, corresponds to Methylprednisolone acetate[1][2][]. This guide will focus on Bendroflumethiazide, which is correctly identified by the CAS number 73-48-3[4]. Bendroflumethiazide is a thiazide diuretic utilized in the management of hypertension and edema[5][6]. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method design, and comprehending its pharmacokinetic and pharmacodynamic profiles. This document is structured to provide an in-depth analysis of these properties, supported by experimental data and methodologies, to empower researchers and drug development professionals in their work with this important pharmaceutical compound.

Chemical Identity and Molecular Structure

Bendroflumethiazide, chemically known as 3-benzyl-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a synthetic derivative of the benzothiadiazine class.[7][8] Its molecular structure is fundamental to its diuretic and antihypertensive activity.

Table 1: Chemical Identifiers of Bendroflumethiazide

| Identifier | Value | Reference |

| CAS Number | 73-48-3 | [4] |

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂ | [7] |

| Molecular Weight | 421.41 g/mol | |

| IUPAC Name | 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [7] |

| InChI Key | HDWIHXWEUNVBIY-UHFFFAOYSA-N | [9] |

| SMILES | C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | [10] |

| Synonyms | Bendrofluazide, Benzylhydroflumethiazide | [7][8] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Key Physicochemical Data of Bendroflumethiazide

| Property | Value | Experimental Conditions | Reference |

| Physical Description | White to cream-colored, finely divided, crystalline powder. Odorless or has a slight, characteristic floral odor. | Solid at room temperature | [7] |

| Melting Point | 222-223 °C | [7] | |

| Solubility | - In water: 108.3 mg/L- In ethanol (96%): Soluble- In acetone: Freely soluble- In DMF: 10 mg/ml- In DMSO: 10 mg/ml | at 25 °C | [4][7][9] |

| pKa | 8.5 | [7] | |

| LogP (Octanol-Water Partition Coefficient) | 1.89 | [7] | |

| LogS (Aqueous Solubility) | -3.59 | [7] | |

| Decomposition | Emits toxic fumes of hydrogen fluoride, sulfoxides, and nitroxides when heated to decomposition. | [7] |

Mechanism of Action

Bendroflumethiazide exerts its diuretic and antihypertensive effects primarily through its action on the kidneys.

As a thiazide diuretic, bendroflumethiazide inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[6][11][12] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[11] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.[6][11] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[6]

The antihypertensive mechanism is also thought to involve vasodilation, which reduces total peripheral resistance.[6] This may be mediated through actions on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle.

Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

Pharmacokinetics

The pharmacokinetic profile of Bendroflumethiazide describes its journey through the body.

-

Absorption: Bendroflumethiazide is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[6]

-

Distribution: It is more than 90% bound to plasma proteins.[6] The apparent volume of distribution is approximately 1.48 L/kg.[13]

-

Metabolism: Bendroflumethiazide is extensively metabolized, with about 30% of the drug excreted unchanged in the urine.[4][14] The remainder is eliminated as uncharacterized metabolites.[4] Three metabolites have been identified as aminotrifluoromethylbenzendisulfonamide, hydro-flumethiazide, and 3-4 deshydroflumethiazide.[15]

-

Excretion: The majority of the drug is eliminated through non-renal mechanisms.[13][16] The renal clearance is approximately 105-108 ml/min, while the non-renal clearance is around 269-396 ml/min.[13][16] The biological half-life is approximately 3 to 8.5 hours.[6][17][18]

Experimental Protocols

Determination of Bendroflumethiazide in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the quantification of Bendroflumethiazide.[19][20]

Objective: To accurately determine the concentration of Bendroflumethiazide in a given sample.

Materials:

-

Bendroflumethiazide reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Volumetric flasks

-

Pipettes

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water, with the pH adjusted using phosphoric acid. The exact ratio should be optimized for ideal peak separation and shape.

-

Standard Solution Preparation: Accurately weigh a known amount of Bendroflumethiazide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a specific dose of Bendroflumethiazide in the mobile phase. Filter the solution to remove any undissolved excipients. For capsules, disperse the contents in a suitable liquid.[19]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of Bendroflumethiazide in the sample chromatogram with the peak areas of the standard solutions to determine the concentration.[20]

Caption: A generalized workflow for the HPLC analysis of Bendroflumethiazide.

Dissolution Test for Bendroflumethiazide Tablets

This protocol is essential for assessing the in vitro release of the drug from its solid dosage form.[20]

Objective: To determine the rate and extent of Bendroflumethiazide dissolution from a tablet formulation.

Materials:

-

Dissolution apparatus (e.g., USP Apparatus 2, paddle)

-

Dissolution medium (e.g., 0.01 N Hydrochloric Acid)[20]

-

Bendroflumethiazide tablets

-

Syringes and filters

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Apparatus Setup: Set up the dissolution apparatus according to the specified pharmacopeial method. Fill the vessels with a defined volume of the dissolution medium and allow it to equilibrate to 37 ± 0.5 °C.

-

Test Initiation: Place one tablet in each vessel and start the apparatus at a specified paddle speed.

-

Sampling: At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.

-

Sample Analysis: Filter the samples and analyze the concentration of dissolved Bendroflumethiazide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Calculate the percentage of the labeled amount of Bendroflumethiazide dissolved at each time point. The specification is typically that not less than 75% of the labeled amount dissolves within 45 minutes.[20]

Stability Profile

The stability of Bendroflumethiazide is a critical consideration for its formulation, storage, and handling.

-

pH and Temperature: Thiazide diuretics, including Bendroflumethiazide, are susceptible to hydrolysis in aqueous media, with the degradation rate being faster at higher pH values and elevated temperatures.[22] They are relatively stable at acidic pH (e.g., pH 2).[22]

-

Light: Exposure to light can also contribute to the degradation of Bendroflumethiazide.[22]

-

Storage: It is recommended to store Bendroflumethiazide in tight containers.[20] For extemporaneously prepared capsules, a 7-month storage life at ambient temperature is considered feasible.[19] Stock solutions for research purposes should be stored at -20°C for up to one month or -80°C for up to six months.[23]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for Bendroflumethiazide (CAS No. 73-48-3). The data presented, from its molecular structure to its stability profile, offers a solid foundation for researchers, scientists, and drug development professionals. A comprehensive understanding of these core characteristics is indispensable for the rational design of drug delivery systems, the development of robust analytical methods, and the successful clinical application of this important diuretic and antihypertensive agent.

References

-

PubChem. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315. [Link]

-

Wikipedia. Bendroflumethiazide. [Link]

-

Pharmacology of Bendroflumethiazide (Naturetin); Mechanism of Action, Pharmacokinetics, Uses, Effect. YouTube. [Link]

-

Pharmacology of Bendraflumethiazide (Bendroflumethiazide) ; Pharmacokinetics, Action, Uses, Effects. YouTube. [Link]

-

Beermann B, Groschinsky-Grind M, Lindström B. Pharmacokinetics of Bendroflumethiazide. Clin Pharmacol Ther. 1977;22(4):385-388. [Link]

-

Patsnap Synapse. What is the mechanism of Bendroflumethiazide? [Link]

-

Beermann B, Groschinsky-Grind M, Lindström B. Pharmacokinetics of bendroflumethiazide after low oral doses. J Pharmacokinet Biopharm. 1981;9(4):431-441. [Link]

-

Schäfer-Korting M, Mutschler E. Pharmacokinetics of bendroflumethiazide alone and in combination with propranolol and hydralazine. Eur J Clin Pharmacol. 1982;21(4):315-321. [Link]

-

eDrug. Bendroflumethiazide. [Link]

-

The Merck Index Online. Bendroflumethiazide. [Link]

-

Semantic Scholar. Pharmacokinetics of bendroflumethiazide after low oral doses. [Link]

-

DrugBank Online. Bendroflumethiazide. [Link]

-

A Review on Analytical Method Development and Validation of Nadolol and Bendroflumethiazide by UPLC. International Journal of Trend in Scientific Research and Development. [Link]

-

Human Metabolome Database. Showing metabocard for Bendroflumethiazide (HMDB0014580). [Link]

-

El-Haj B, Al-Amri A, Al-Harthi F. Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry: application to urinary excretion study. J Anal Toxicol. 2007;31(9):579-582. [Link]

-

Veera Laboratories. Bendroflumethiazide | Analytical Method Development | Validation | BA/BE Studies. [Link]

-

Glass BD, Haywood A. Stability of bendrofluazide in a low-dose extemporaneously prepared capsule. J Clin Pharm Ther. 1994;19(2):89-93. [Link]

-

Deventer K, Van Eenoo P, Delbeke FT. Stability study of thiazide diuretics. In: Schänzer W, Geyer H, Gotzmann A, Mareck U, eds. Recent Advances In Doping Analysis (16). Sport und Buch Strauß; 2008:51-54. [Link]

-

Scribd. Bendroflumethiazide Tablets Assay Guide. [Link]

-

PubChem. Methylprednisolone Acetate | C24H32O6 | CID 5877. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. bendroflumethiazide. [Link]

-

precisionFDA. BENDROFLUMETHIAZIDE. [Link]

-

PharmaCompass. BENDROFLUMETHIAZIDE [USP-RS]. [Link]

-

Medsafe. Arrow-Bendrofluazide 2.5, 2.5 mg, tablets - NEW ZEALAND DATA SHEET. [Link]

-

Specialist Pharmacy Service. Guidance – NHS SPS. [Link]

-

PubChem. Bendroflumethiazide, (R)- | C15H14F3N3O4S2 | CID 9845085. [Link]

Sources

- 1. Methylprednisolone acetate | 53-36-1 [chemicalbook.com]

- 2. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENDROFLUMETHIAZIDE CAS#: 73-48-3 [m.chemicalbook.com]

- 5. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bendroflumethiazide [drugfuture.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Bendroflumethiazide, (R)- | C15H14F3N3O4S2 | CID 9845085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 12. Bendroflumethiazide – eDrug [edrug.mvm.ed.ac.uk]

- 13. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medsafe.govt.nz [medsafe.govt.nz]

- 15. dshs-koeln.de [dshs-koeln.de]

- 16. Pharmacokinetics of bendroflumethiazide alone and in combination with propranolol and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stability of bendrofluazide in a low-dose extemporaneously prepared capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. ijsred.com [ijsred.com]

- 22. dshs-koeln.de [dshs-koeln.de]

- 23. medchemexpress.com [medchemexpress.com]

Introduction: Understanding the Molecule and Its Challenges

An In-Depth Technical Guide to the In Vitro Stability of 6α-Methylprednisolone 21-Acetate

6α-Methylprednisolone 21-Acetate (MPA) is a potent synthetic glucocorticoid, widely utilized for its anti-inflammatory and immunosuppressive effects.[1][2] It is the 21-acetate ester of 6α-methylprednisolone (MP), functioning as a prodrug that is hydrolyzed in vivo to the active MP moiety.[1][3] This esterification significantly reduces its water solubility, making it suitable for formulation as a sterile aqueous suspension for intramuscular or intra-articular administration, thereby achieving a prolonged duration of action.[3][4]

The chemical stability of the MPA molecule is a critical parameter that dictates its shelf-life, formulation strategy, and ultimately, its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. For researchers, formulation scientists, and drug development professionals, a thorough understanding of MPA's degradation pathways and the analytical methods to monitor them is paramount.

This technical guide provides a comprehensive overview of the in vitro stability of 6α-Methylprednisolone 21-Acetate. It delves into the principal degradation mechanisms, outlines a systematic approach for conducting stability assessments through forced degradation, and details the development of a robust, stability-indicating analytical method. The causality behind experimental choices is emphasized to provide not just a protocol, but a field-proven strategy for stability analysis.

Core Physicochemical Properties

The stability of a drug substance is intrinsically linked to its physicochemical properties. For MPA, its crystalline nature and poor aqueous solubility are defining characteristics that influence its handling, formulation, and degradation kinetics in aqueous environments.

| Property | Value | Source |